2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene
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Overview
Description
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a chemical compound with the molecular formula C11H13BrO3. It features a bromine atom attached to a benzene ring, which is further connected to a 1,3-dioxolane ring through an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene typically involves the bromination of a precursor compound. One common method is the reaction of 2-(2-bromoethyl)-1,3-dioxolane with a benzene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other parts of the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A precursor in the synthesis of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene, used in organic synthesis and polymer industry.
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene: Another brominated benzene derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a bromine atom, a benzene ring, and a dioxolane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSSYACUAKJNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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